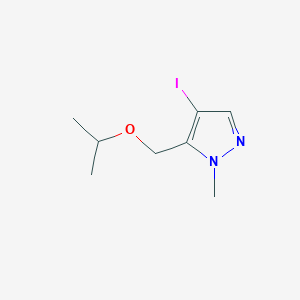
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields such as drug discovery, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole has been used in various scientific research applications. It has been studied for its potential as a kinase inhibitor, which is a type of enzyme that plays a crucial role in various cellular processes. The compound has also been investigated for its potential as a fluorescent probe, which can be used to visualize specific cellular structures or molecules. Additionally, it has been studied for its potential as a modulator of GABA receptors, which are involved in the regulation of neuronal activity.
Mecanismo De Acción
The mechanism of action of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole varies depending on its application. As a kinase inhibitor, the compound binds to the active site of the kinase enzyme, preventing its activity and ultimately inhibiting the cellular process it is involved in. As a fluorescent probe, the compound interacts with specific molecules or structures, causing them to emit light that can be detected and visualized. As a modulator of GABA receptors, the compound binds to the receptor and alters its activity, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole depend on its specific application. As a kinase inhibitor, the compound can affect various cellular processes, including cell growth, proliferation, and differentiation. As a fluorescent probe, the compound can be used to visualize specific cellular structures or molecules, providing valuable information about their localization and function. As a modulator of GABA receptors, the compound can affect neuronal activity, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole in lab experiments include its high purity, good yield, and versatility in various applications. The compound has been synthesized and optimized for various applications, making it a reliable and effective tool for scientific research. However, there are also limitations to using the compound, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it properly.
Direcciones Futuras
There are many future directions for the use of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole in scientific research. One potential direction is the development of more specific and potent kinase inhibitors based on the structure of the compound. Another direction is the exploration of its potential as a modulator of other cellular processes or receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various fields of study.
Métodos De Síntesis
The synthesis of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with isopropyl chloroformate, followed by the addition of sodium iodide and isopropyl alcohol. The reaction produces the desired compound in good yield and purity. This synthesis method has been reported in several scientific publications and has been optimized for various applications.
Propiedades
IUPAC Name |
4-iodo-1-methyl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)12-5-8-7(9)4-10-11(8)3/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAQYSYAVKTKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535990.png)
![3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B2535991.png)
![N-(4-chlorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2535992.png)
![3-cyclopentyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2535994.png)
![6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2535995.png)

![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2535998.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)butanamide](/img/structure/B2535999.png)
![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2536001.png)

![(Z)-methyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2536005.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)
![5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2536012.png)